

Long-Term Stability of Glycopyrronium Tosylate Solutions: A Technical Guide

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Compound of Interest

Compound Name: Glycopyrronium Tosylate

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This technical guide provides a comprehensive overview of the long-term stability of **glycopyrronium tosylate** solutions, intended for researchers, scientists, and drug development professionals. The document summarizes key stability data, details experimental protocols for stability-indicating analyses, and outlines the primary degradation pathways.

Introduction to Glycopyrronium Tosylate Stability

Glycopyrronium tosylate is the active pharmaceutical ingredient in Qbrexza®, a topical anticholinergic agent used for the treatment of primary axillary hyperhidrosis. Ensuring the stability of **glycopyrronium tosylate** in solution is critical for maintaining its therapeutic efficacy and safety. The stability of glycopyrrolate, the active moiety, is highly dependent on pH, with ester hydrolysis being the primary degradation pathway. The drug is most stable in acidic conditions (pH 2 to 3) and becomes increasingly unstable as the pH rises above 6.0.[1]

Formulation strategies to ensure stability often involve the use of buffering agents, such as citric acid and sodium citrate, to maintain an optimal pH.[2] For instance, a target pH of 4.5 has been shown to provide acceptable drug stability in topical formulations.[2]

Long-Term and Accelerated Stability Studies

Regulatory filings for **glycopyrronium tosylate** topical solution (Qbrexza®, 2.4%) included long-term stability data for up to 18 months and accelerated stability data for 6 months. This data was deemed sufficient to support a 24-month expiration dating period when stored at controlled room temperature.[3]

A study on a 0.5 mg/mL glycopyrrolate oral solution evaluated its stability over 210 days under various storage conditions. The results indicated that the solution is stable for at least 7 months when stored at room temperature or 4°C in either glass or polyethylene terephthalate (PET) containers.^[4] However, degradation beyond acceptable limits was observed in glass containers at 45°C after two months.^[4]

Table 1: Summary of Long-Term Stability Data for a 0.5 mg/mL Glycopyrrolate Oral Solution

Storage Condition	Container	Duration (days)	Glycopyrrolate Concentration (% of initial)
4°C	Glass	210	Stable (within 100 ± 10%)
4°C	PET	210	Stable (within 100 ± 10%)
Room Temperature	Glass	210	Stable (within 100 ± 10%)
Room Temperature	PET	210	Stable (within 100 ± 10%)
45°C	Glass	> 60	Unstable
45°C	PET	210	Stable (within 100 ± 10%)

Data synthesized from studies on glycopyrrolate oral solutions.^[4]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Glycopyrronium salts have been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, in accordance with ICH guidelines.^{[1][5][6]}

Table 2: Summary of Forced Degradation Studies on Glycopyrrolate

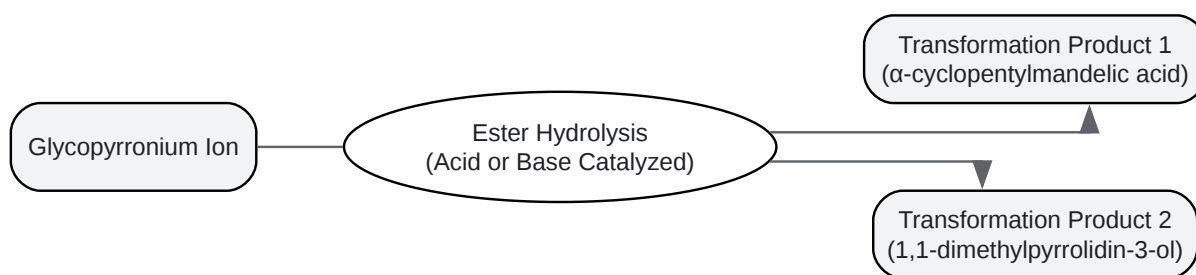
Stress Condition	Reagents and Conditions	Observed Degradation (%)
Acid Hydrolysis	0.1M HCl, reflux at 60°C for 6 hours	3.5%
Base Hydrolysis	0.1M NaOH, reflux at 60°C for 6 hours	3.1%
Oxidation	10% H ₂ O ₂ , reflux at 60°C for 6 hours	1.188%
Thermal Degradation	70°C for 24 hours	0.349%
Photolytic Degradation	UV light for 24 hours	0.336%

Data from a study on a combined injection formulation of Glycopyrrolate and Neostigmine.[6]

Degradation Pathways and Products

The primary degradation pathway for glycopyrronium under hydrolytic stress is the cleavage of the ester bond. This results in the formation of two main transformation products (TPs).[1]

One of the identified degradation products is α -cyclopentylmandelic acid.[2] Studies on glycopyrronium bromide under acid and base hydrolysis have identified two primary transformation products, which were structurally characterized using LC-MS/MS and NMR.[1]



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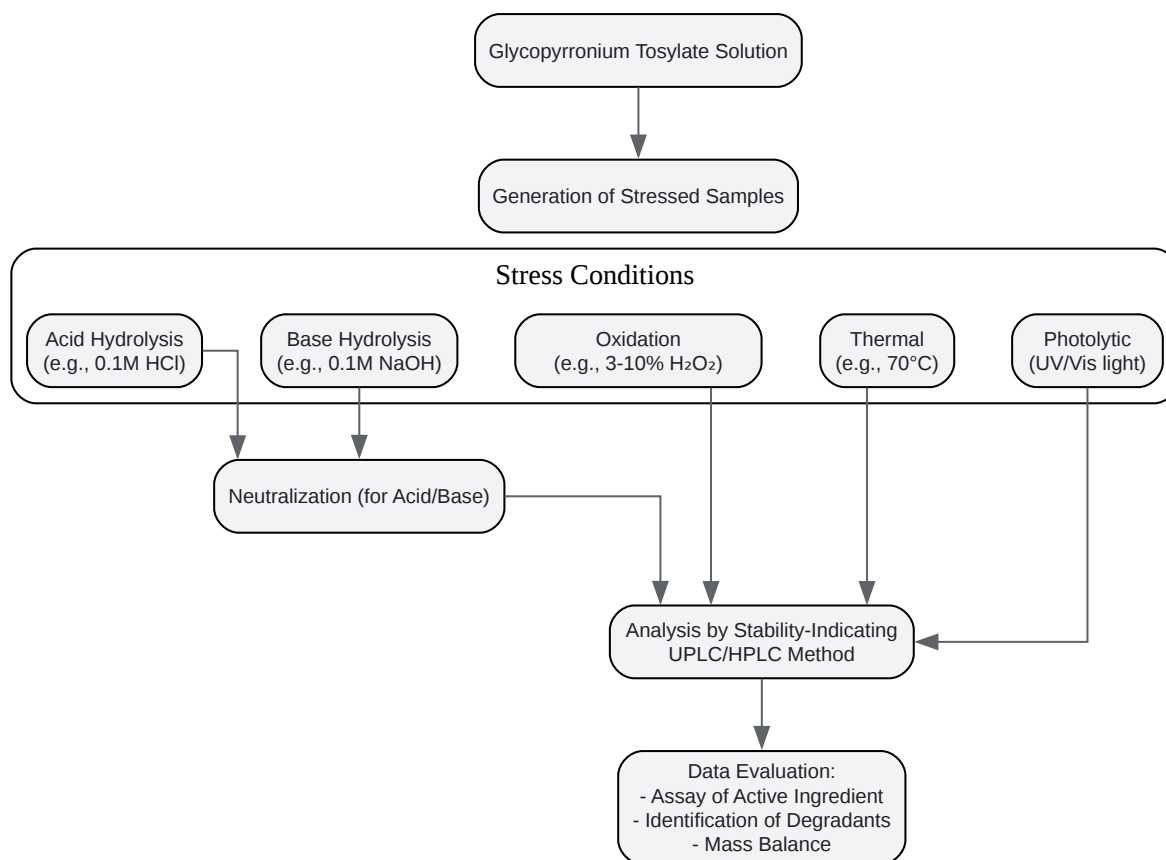
Figure 1: Simplified degradation pathway of the glycopyrronium ion via hydrolysis.

Experimental Protocols

The development and validation of stability-indicating analytical methods are crucial for accurately assessing the stability of **glycopyrronium tosylate** solutions. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed techniques.[5][6][7][8]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies as per ICH guidelines.



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Figure 2: General workflow for forced degradation studies.

Protocol for Stability-Indicating UPLC Method

This section outlines a typical protocol for a stability-indicating UPLC method for the simultaneous estimation of glycopyrrolate and preservatives in a liquid oral formulation.[8]

Instrumentation:

- UPLC system with a photodiode array (PDA) detector.

Chromatographic Conditions:

- Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 μ m).
- Mobile Phase A: 0.05% trifluoroacetic acid in 90:10 (v/v) water:acetonitrile.
- Mobile Phase B: 0.05% trifluoroacetic acid in 10:90 (v/v) water:acetonitrile.
- Gradient Program: A gradient program is typically used to ensure the separation of the active ingredient from its degradation products and any preservatives.
- Flow Rate: 0.25 mL/minute.
- Column Temperature: 40°C.
- Injection Volume: 2 μ L.
- Detection Wavelength: 222 nm.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Conclusion

The long-term stability of **glycopyrronium tosylate** solutions is achievable through careful formulation design, primarily by maintaining an acidic pH to prevent ester hydrolysis. Forced degradation studies have identified the primary degradation pathways and products, enabling the development of robust, stability-indicating analytical methods. The data summarized in this

guide underscores the importance of controlled storage conditions and appropriate formulation to ensure the quality, safety, and efficacy of **glycopyrronium tosylate** solutions throughout their shelf life.

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